[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
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Overview
Description
2-(Methoxymethoxy)phenylmethanone is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-2-yl methanone moiety . This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-(Methoxymethoxy)phenylmethanone typically involves the reaction of 2-hydroxybenzaldehyde with methoxymethyl chloride to form 2-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity.
Chemical Reactions Analysis
2-(Methoxymethoxy)phenylmethanone undergoes various chemical reactions, including:
Scientific Research Applications
2-(Methoxymethoxy)phenylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . For instance, it may inhibit enzymes involved in oxidative stress responses or modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
2-(Methoxymethoxy)phenylmethanone can be compared with similar compounds such as:
2-(Methoxymethoxy)phenylmethanone: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.
2-(Methoxymethoxy)phenylmethanone: Another analog where the pyridine ring is attached at the 4-position.
These similar compounds share some chemical properties but may exhibit different reactivity and biological activity due to the positional isomerism of the pyridine ring .
Properties
IUPAC Name |
[2-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-8-3-2-6-11(13)14(16)12-7-4-5-9-15-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZKEYOBGOSBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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